Ilorasertib (CAS: 1227939-82-3) is an orally bioavailable, ATP-competitive multi-kinase inhibitor that uniquely bridges mitotic and angiogenic suppression. Unlike conventional single-target inhibitors, it provides low-nanomolar inhibition across Aurora kinases (A, B, and C) alongside potent blockade of the VEGFR and PDGFR families. For procurement professionals and lead scientists, Ilorasertib serves as a critical single-agent tool for modeling complex, multi-pathway tumor suppression in both solid and hematological xenografts, eliminating the pharmacokinetic variables associated with multi-drug cocktails [1].
Generic substitution with selective Aurora inhibitors (e.g., Alisertib) or standard anti-angiogenics (e.g., Sorafenib) fundamentally fails to replicate Ilorasertib's pharmacology. Procuring a selective Aurora A inhibitor sacrifices the potent Aurora B/C-driven polyploidy and cell death mechanisms required in many aggressive tumor models. Conversely, attempting to recreate Ilorasertib's profile by co-administering an Aurora inhibitor with a VEGFR inhibitor introduces severe pharmacokinetic mismatches, overlapping toxicities, and complex formulation requirements in murine models. Ilorasertib provides a unified, highly processable molecule that ensures simultaneous, stoichiometric engagement of both mitotic and angiogenic targets in vivo[1].
While Alisertib (MLN8237) is widely procured as an Aurora A inhibitor, it exhibits a significant drop-off in potency against Aurora B. Ilorasertib, in contrast, is a potent pan-Aurora inhibitor, demonstrating exceptional activity against Aurora B and C. This ensures robust chromosomal segregation defects and cytokinesis failure, driving polyploidy and subsequent apoptosis more effectively in certain cell lines[1].
| Evidence Dimension | Aurora B Kinase Inhibition (IC50) |
| Target Compound Data | Ilorasertib: 7 nM |
| Comparator Or Baseline | Alisertib: 396.5 nM |
| Quantified Difference | ~56-fold greater potency against Aurora B |
| Conditions | Cell-free kinase assay |
Crucial for researchers requiring complete mitotic blockade via Aurora B/C, rather than just Aurora A-mediated centrosome disruption.
Standard pan-Aurora inhibitors like Danusertib offer strong mitotic blockade but lack potent anti-angiogenic properties. Ilorasertib differentiates itself by integrating low-nanomolar inhibition of VEGFR2, a primary driver of tumor angiogenesis. This dual functionality is essential for in vivo efficacy in highly vascularized solid tumor models, allowing a single compound to starve the tumor while simultaneously halting cell division[1].
| Evidence Dimension | VEGFR2 Kinase Inhibition (IC50) |
| Target Compound Data | Ilorasertib: 2 nM |
| Comparator Or Baseline | Danusertib: Weak/Off-target (>100 nM) |
| Quantified Difference | Potent, primary-target level VEGFR2 inhibition vs. negligible activity |
| Conditions | Biochemical kinase assay |
Eliminates the need to procure and co-formulate a separate VEGFR inhibitor for complex solid tumor xenograft studies.
Beyond its primary Aurora/VEGFR targets, Ilorasertib exhibits significant activity against the Src kinase family and mutant BCR-ABL. Notably, it demonstrates antiproliferative activity against cells expressing the BCR-ABL T315I mutation, a well-known gatekeeper mutation that confers resistance to first-line tyrosine kinase inhibitors like Imatinib (Gleevec)[1].
| Evidence Dimension | Antiproliferative Activity (IC50) in BCR-ABL T315I mutant cells |
| Target Compound Data | Ilorasertib: 260 nM |
| Comparator Or Baseline | Imatinib (Gleevec): Inactive / Resistant |
| Quantified Difference | Restored sensitivity in highly refractory mutant models |
| Conditions | In vitro cellular proliferation assay |
Provides a vital pharmacological tool for modeling and overcoming resistance in refractory chronic myeloid leukemia (CML) research.
A major hurdle in procuring multi-kinase inhibitors is poor aqueous solubility, which leads to erratic in vivo exposures. Ilorasertib has highly validated, standardized formulation protocols. Utilizing a co-solvent system, it achieves a clear solution suitable for both oral and intravenous administration, ensuring reproducible systemic exposure and reliable tumor growth inhibition data in murine models .
| Evidence Dimension | Dosing Vehicle Solubility |
| Target Compound Data | Clear solution at >= 2.08 mg/mL (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) |
| Comparator Or Baseline | Unoptimized standard kinase inhibitor suspensions |
| Quantified Difference | Guaranteed complete dissolution vs. variable suspension |
| Conditions | Standard preclinical formulation preparation |
Ensures reliable, reproducible dosing and pharmacokinetics in expensive in vivo xenograft models, reducing experimental failure rates.
Because Ilorasertib potently inhibits both Aurora B/C and VEGFR2, it is the optimal choice for in vivo solid tumor models (e.g., fibrosarcoma, pancreatic carcinoma) where researchers need to simultaneously evaluate anti-mitotic and anti-angiogenic effects without the confounding variables of multi-drug co-administration [1].
Ilorasertib's unique secondary activity against FLT3 and the BCR-ABL T315I mutation makes it highly relevant for acute myeloid leukemia (AML) and chronic myeloid leukemia (CML) research, particularly in models that have developed resistance to standard therapies like Imatinib[2].
Due to its ~56-fold greater potency against Aurora B compared to selective Aurora A inhibitors like Alisertib, Ilorasertib is highly effective in cellular assays designed to induce cytokinesis failure, endoreduplication, and subsequent apoptosis via mitotic catastrophe [3].